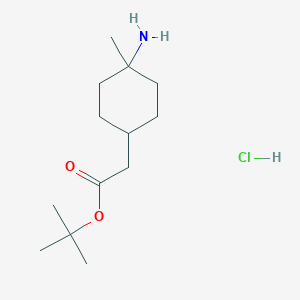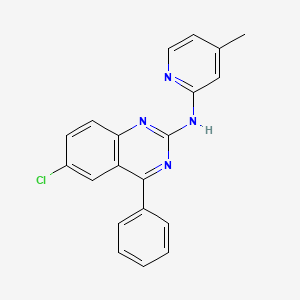
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, also known as CKI-7, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds and has been shown to exhibit potent inhibitory activity against several kinases, making it a promising candidate for drug development.
Mecanismo De Acción
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine acts as a potent inhibitor of several kinases, including CK1δ, CK1ε, and GSK-3β, by binding to the ATP-binding pocket of these enzymes and preventing their activation. This inhibition leads to the modulation of several cellular processes, including circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Biochemical and Physiological Effects
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been shown to exhibit several biochemical and physiological effects, including the modulation of circadian rhythm regulation, Wnt signaling, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has several advantages for use in laboratory experiments, including its potent inhibitory activity against several kinases, its ability to modulate several cellular processes, and its potential therapeutic applications in various diseases. However, it also has several limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, including the development of more potent and selective inhibitors of CK1δ, CK1ε, and GSK-3β, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in various cellular processes. Additionally, the development of more efficient synthesis methods for 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine may also facilitate its use in laboratory experiments and drug development.
Métodos De Síntesis
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves several steps, including the condensation of 4-phenyl-2-aminobenzoic acid with 4-methyl-2-pyridinylamine to form the intermediate 4-phenyl-2-(4-methyl-2-pyridinylamino)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 6-chloroquinazoline-2-amine to yield 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine.
Aplicaciones Científicas De Investigación
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent inhibitory activity against several kinases, including CK1δ, CK1ε, and GSK-3β, which are involved in several cellular processes such as circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Propiedades
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLFSMDJCRTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

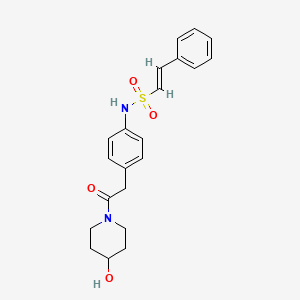
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)
![1-[5-(5-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)
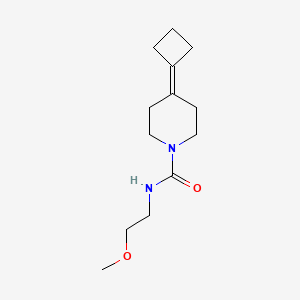
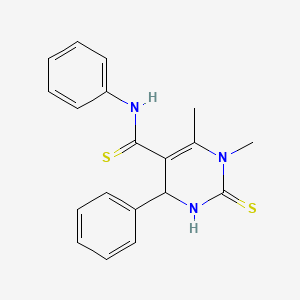
![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)
![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)

